An In-depth Technical Guide to Bis(benzoylmethyl) sulfide (CAS 2461-80-5)
An In-depth Technical Guide to Bis(benzoylmethyl) sulfide (CAS 2461-80-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(benzoylmethyl) sulfide, with the Chemical Abstracts Service (CAS) number 2461-80-5, is a symmetrical sulfide bearing two benzoylmethyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. The document focuses on its roles as a crosslinking agent, a photoinitiator, and its potential in organic synthesis, while also touching upon the broader context of the biological activities of related sulfur-containing compounds. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.
Chemical and Physical Properties
Bis(benzoylmethyl) sulfide is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2461-80-5 |
| Molecular Formula | C₁₆H₁₄O₂S |
| Molecular Weight | 270.35 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 77-79 °C |
| Boiling Point | 457.9 °C (predicted) |
| Density | 1.23 g/cm³ (predicted) |
| Flash Point | 230.7 °C (predicted) |
| Solubility | Insoluble in water, soluble in many organic solvents |
Synonyms: 2,2'-Thiobis(1-phenylethanone), Diphenacyl sulfide, α,α'-Thiobisacetophenone
Synthesis
A reliable method for the synthesis of Bis(benzoylmethyl) sulfide involves the reaction of a phenacyl halide, such as 2-bromoacetophenone, with a sulfur source like sodium sulfide.
Experimental Protocol: Synthesis from 2-Bromoacetophenone and Sodium Sulfide
Materials:
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2-Bromoacetophenone
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Ethanol
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Water
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Dichloromethane
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Recrystallization apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (2.0 equivalents) in ethanol.
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Addition of Sodium Sulfide: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.0 equivalent) in water. Add this aqueous solution dropwise to the stirred ethanolic solution of 2-bromoacetophenone at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL) using a separatory funnel.
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure Bis(benzoylmethyl) sulfide as a crystalline solid.
Logical Workflow for Synthesis:
Spectral Data
The structural confirmation of Bis(benzoylmethyl) sulfide is achieved through various spectroscopic techniques. The expected spectral data are as follows:
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.3 ppm (s, 4H, -CH₂-), δ ~7.4-8.0 ppm (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~38 ppm (-CH₂-), δ ~128-134 ppm (Ar-C), δ ~194 ppm (C=O) |
| FTIR (KBr) | ~1680 cm⁻¹ (C=O stretching), ~3060 cm⁻¹ (Ar-C-H stretching), ~1450, 1590 cm⁻¹ (C=C aromatic stretching) |
| Mass Spec (EI) | m/z 270 (M⁺), fragments corresponding to the loss of benzoyl and phenacyl groups. |
Applications
Crosslinking Agent
Bis(benzoylmethyl) sulfide can act as a crosslinking agent for polymers, particularly for resins that cure via mechanisms involving active methylene groups. The two α-hydrogens adjacent to the carbonyl groups are acidic and can participate in condensation reactions.
Proposed Crosslinking Mechanism with Epoxy Resins: In the presence of a suitable catalyst, the enolate of Bis(benzoylmethyl) sulfide can be formed, which can then react with the epoxide rings of the resin, leading to the formation of a crosslinked polymer network.
Photoinitiator
Upon exposure to ultraviolet (UV) light, Bis(benzoylmethyl) sulfide can undergo photocleavage to generate free radicals. These radicals can then initiate the polymerization of vinyl monomers, such as acrylates and methacrylates. The benzoylmethyl radical is a key species in initiating the polymerization process.
Experimental Workflow for Photopolymerization:
Potential in Drug Development
While there is no direct evidence of the biological activity of Bis(benzoylmethyl) sulfide in the current literature, the broader class of sulfur-containing organic compounds has shown significant promise in medicinal chemistry. Many organosulfur compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the sulfide linkage and the benzoyl groups in Bis(benzoylmethyl) sulfide makes it a candidate for future investigation in drug discovery.
Hypothetical Signaling Pathway Interaction: Given the reactivity of similar sulfur-containing compounds, one could hypothesize that Bis(benzoylmethyl) sulfide might interact with cellular signaling pathways involving reactive oxygen species (ROS) or enzymes with critical cysteine residues in their active sites. Further research is required to explore these possibilities.
Safety and Handling
Bis(benzoylmethyl) sulfide should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
Bis(benzoylmethyl) sulfide is a versatile chemical with established applications as a crosslinking agent and photoinitiator. Its synthesis is straightforward, and its properties are well-characterized. While its biological activity remains unexplored, the broader context of sulfur-containing compounds in drug discovery suggests that it may be a molecule of interest for future research. This technical guide provides a solid foundation for scientists and researchers to understand and utilize Bis(benzoylmethyl) sulfide in their respective fields.
